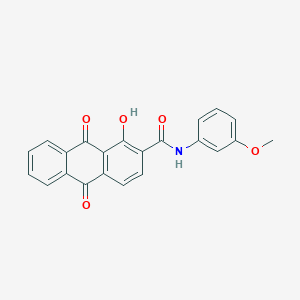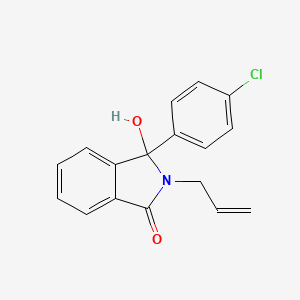
3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a prop-2-enyl group attached to an isoindolinone core. Isoindolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Alkylation: The prop-2-enyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Addition: The prop-2-enyl group can undergo addition reactions with electrophiles such as halogens or acids to form addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl and hydroxy group but differs in the alkyl group attached to the isoindolinone core.
3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanoate: This compound also has a similar chlorophenyl and hydroxy group but differs in the alkyl group attached to the isoindolinone core.
3-(4-Chlorophenyl)-3-hydroxy-2-ethylpropanoate: This compound has a similar chlorophenyl and hydroxy group but differs in the alkyl group attached to the isoindolinone core.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-11-19-16(20)14-5-3-4-6-15(14)17(19,21)12-7-9-13(18)10-8-12/h2-10,21H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOORMDIGKYUYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B5047457.png)
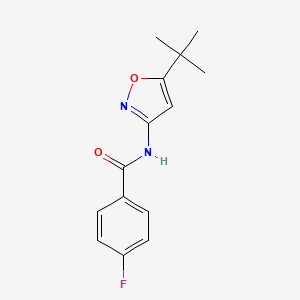
![N-phenyl-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5047473.png)
![6-Tert-butyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5047474.png)
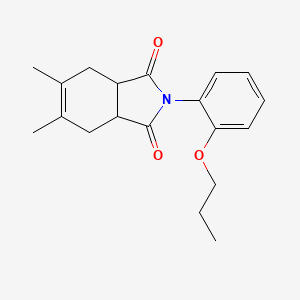
![9-[2-(2-Nitrophenoxy)ethyl]carbazole](/img/structure/B5047482.png)
![(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5047490.png)
![2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B5047494.png)
![1-(2,5-Dimethylphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine](/img/structure/B5047500.png)
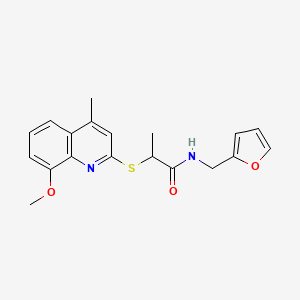
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(1H-pyrazol-1-yl)benzyl]propanamide](/img/structure/B5047517.png)
![(2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B5047524.png)
![3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5047533.png)
